5-(Benzyloxy)-6-fluoronicotinic acid
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Overview
Description
5-(Benzyloxy)-6-fluoronicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a benzyloxy group and a fluorine atom attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-fluoronicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-6-fluoronicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium
Properties
Molecular Formula |
C13H10FNO3 |
---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
6-fluoro-5-phenylmethoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c14-12-11(6-10(7-15-12)13(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
InChI Key |
AFJAIUGFOWLMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
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